molecular formula C18H22N2O3S B11063944 methyl N-[(quinolin-2-ylsulfanyl)acetyl]leucinate

methyl N-[(quinolin-2-ylsulfanyl)acetyl]leucinate

Cat. No.: B11063944
M. Wt: 346.4 g/mol
InChI Key: DIFNOLGSOOUKRK-UHFFFAOYSA-N
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Description

METHYL 4-METHYL-2-{[2-(2-QUINOLYLSULFANYL)ACETYL]AMINO}PENTANOATE is a complex organic compound that features a quinoline moiety. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-METHYL-2-{[2-(2-QUINOLYLSULFANYL)ACETYL]AMINO}PENTANOATE typically involves multiple steps. One common method includes the alkylation of ethyl N-methyl-4-amino-2-quinolone ester with methyl iodide, followed by reduction and decarboxylation . Another method involves the reaction of anthranilic acid derivatives under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves large-scale adaptations of the laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-METHYL-2-{[2-(2-QUINOLYLSULFANYL)ACETYL]AMINO}PENTANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce various reduced forms of the compound .

Scientific Research Applications

METHYL 4-METHYL-2-{[2-(2-QUINOLYLSULFANYL)ACETYL]AMINO}PENTANOATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-METHYL-2-{[2-(2-QUINOLYLSULFANYL)ACETYL]AMINO}PENTANOATE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-METHYL-2-{[2-(2-QUINOLYLSULFANYL)ACETYL]AMINO}PENTANOATE is unique due to its specific structure, which combines a quinoline moiety with a sulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

methyl 4-methyl-2-[(2-quinolin-2-ylsulfanylacetyl)amino]pentanoate

InChI

InChI=1S/C18H22N2O3S/c1-12(2)10-15(18(22)23-3)19-16(21)11-24-17-9-8-13-6-4-5-7-14(13)20-17/h4-9,12,15H,10-11H2,1-3H3,(H,19,21)

InChI Key

DIFNOLGSOOUKRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)CSC1=NC2=CC=CC=C2C=C1

Origin of Product

United States

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